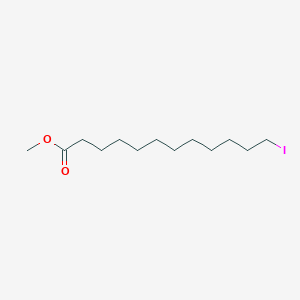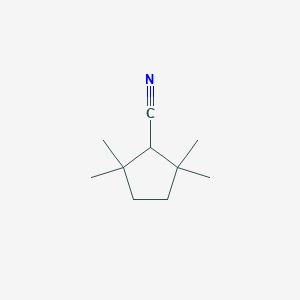
Benzonitrile, 3-methoxy-5-(methoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzonitrile, 3-methoxy-5-(methoxymethyl)- is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring methoxy and methoxymethyl substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 3-methoxy-5-(methoxymethyl)- typically involves the reaction of 3-methoxy-5-methylbenzonitrile with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxymethyl group. The general reaction scheme is as follows:
3-Methoxy-5-methylbenzonitrile+Methoxymethyl chlorideNaHBenzonitrile, 3-methoxy-5-(methoxymethyl)-
Industrial Production Methods
Industrial production of Benzonitrile, 3-methoxy-5-(methoxymethyl)- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Benzonitrile, 3-methoxy-5-(methoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The methoxy and methoxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy and methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are commonly used.
Major Products Formed
Oxidation: Formation of 3-methoxy-5-methoxymethyl-benzaldehyde or 3-methoxy-5-methoxymethyl-benzoic acid.
Reduction: Formation of 3-methoxy-5-methoxymethyl-benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzonitrile, 3-methoxy-5-(methoxymethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Benzonitrile, 3-methoxy-5-(methoxymethyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its methoxy and methoxymethyl groups can participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity.
Comparación Con Compuestos Similares
Similar Compounds
3-Methoxybenzonitrile: Lacks the methoxymethyl group, making it less reactive in certain chemical reactions.
3-Methoxy-5-methylbenzonitrile: Lacks the methoxymethyl group, resulting in different chemical and physical properties.
4-Methoxybenzonitrile: Substitution pattern differs, leading to variations in reactivity and applications.
Uniqueness
Benzonitrile, 3-methoxy-5-(methoxymethyl)- is unique due to the presence of both methoxy and methoxymethyl groups, which enhance its reactivity and versatility in chemical synthesis. Its unique structure allows for a wide range of chemical modifications and applications in various fields of research.
Propiedades
Fórmula molecular |
C10H11NO2 |
|---|---|
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
3-methoxy-5-(methoxymethyl)benzonitrile |
InChI |
InChI=1S/C10H11NO2/c1-12-7-9-3-8(6-11)4-10(5-9)13-2/h3-5H,7H2,1-2H3 |
Clave InChI |
GIPVEODFQLOGDU-UHFFFAOYSA-N |
SMILES canónico |
COCC1=CC(=CC(=C1)OC)C#N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
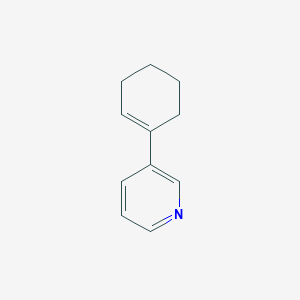
![3-[(Pyridin-2-yl)methyl]phenol](/img/structure/B8692477.png)


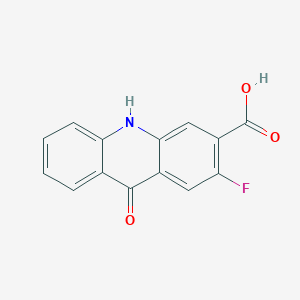
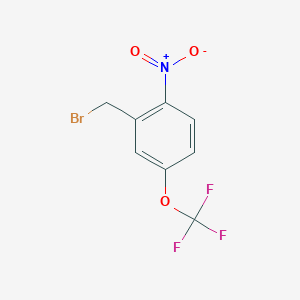
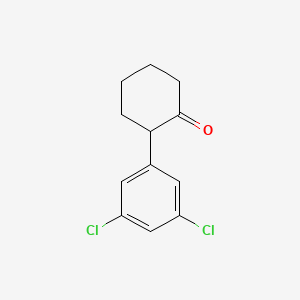
![5-phenyl-1H-pyrazolo[3,4-c]pyridin-3-amine](/img/structure/B8692514.png)
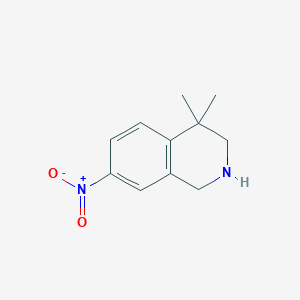
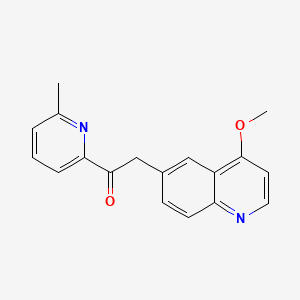

![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
